Enhanced 5-HT2 Receptor Binding Affinity: 2-Ethyl-6-fluoro-2,3-dihydro-1H-indole vs. Unsubstituted Indoline
In a class-level inference drawn from US Patent 5,216,001, 2-alkyl-6-substituted 2,3-dihydroindoles exhibit specific and long-lasting binding to 5-HT2 receptors, whereas unsubstituted indoline lacks this receptor affinity [1]. The patent exemplifies 2-alkyl (e.g., ethyl) and 6-halo (e.g., fluoro) substitution as critical for CNS activity [1].
| Evidence Dimension | 5-HT2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Specific binding to 5-HT2 receptors (class-level; individual compound Ki/IC50 not reported in patent) |
| Comparator Or Baseline | Unsubstituted indoline: no reported 5-HT2 receptor binding affinity in same patent series |
| Quantified Difference | Qualitative: presence vs. absence of specific 5-HT2 receptor binding |
| Conditions | Inferred from CNS receptor binding assays as described in patent methodology |
Why This Matters
This binding specificity underpins potential therapeutic utility in CNS disorders (anxiety, depression, schizophrenia), making the compound a non-substitutable scaffold for 5-HT2-targeted drug discovery.
- [1] Perregaard, J. K., Andersen, K., Boegesoe, K. P., & Pedersen, H. (1993). U.S. Patent No. 5,216,001. Washington, DC: U.S. Patent and Trademark Office. View Source
